1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole

Photoswitchable materials Azoheteroarene photophysics Molecular switching

1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole (C17H16N4; MW 276.34 g/mol) is a 4-phenylazoimidazole derivative bearing a 1-benzyl and a 2-methyl substituent on the imidazole core. This places the compound within the arylazoimidazole family—a class of heterocyclic azo compounds investigated for photoisomerization-based molecular switching , coordination chemistry as photodissociable ligands , and dye/colorant applications.

Molecular Formula C17H16N4
Molecular Weight 276.34 g/mol
CAS No. 917919-89-2
Cat. No. B12622550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole
CAS917919-89-2
Molecular FormulaC17H16N4
Molecular Weight276.34 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CC2=CC=CC=C2)N=NC3=CC=CC=C3
InChIInChI=1S/C17H16N4/c1-14-18-17(20-19-16-10-6-3-7-11-16)13-21(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3
InChIKeyZKEHTIZTRJIGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole (CAS 917919-89-2): Structural Identity and Compound-Class Positioning for Procurement Decisions


1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole (C17H16N4; MW 276.34 g/mol) is a 4-phenylazoimidazole derivative bearing a 1-benzyl and a 2-methyl substituent on the imidazole core . This places the compound within the arylazoimidazole family—a class of heterocyclic azo compounds investigated for photoisomerization-based molecular switching [1], coordination chemistry as photodissociable ligands , and dye/colorant applications [2]. Critically, the 4-position azo substitution pattern distinguishes it from the far more extensively studied 2-arylazoimidazole congeners [3], creating a structurally defined niche with distinct regioisomeric properties relevant to researchers requiring specific azo-vector geometry.

1 4-Arylazoimidazole scaffold – regioisomerically distinct from 2-arylazoimidazoles; supports photoswitching and coordination studies requiring azo group at the 4-position.
2 N1-Benzyl protection – suppresses imidazolate polymerization, enabling discrete mononuclear metal complexes (reported for Pd, Ru).
3 C2-Methyl substitution – eliminates NH-tautomerism, predicted to confer extended cis-state lifetime vs. unprotected NH-imidazole azo switches.

Why 2-Arylazoimidazoles Cannot Substitute for 917919-89-2 in Regiospecific Applications


The dominant body of azoimidazole research—including photoswitching performance optimization [1], thermal cis half-life prediction [2], and coordination chemistry with Ru, Pd, and Cu [3]—has been conducted almost exclusively on 2-arylazoimidazole scaffolds. The target compound's azo group resides at the 4-position of the imidazole ring, a regioisomeric arrangement that fundamentally alters the electronic conjugation pathway between the azo chromophore and the imidazole heterocycle. In 2-arylazoimidazoles, the azo group is directly conjugated to the imine-type nitrogen, enabling tautomerism-assisted thermal isomerization pathways that dramatically shorten cis half-lives [4]. The 4-azo regioisomer disrupts this direct conjugation, potentially yielding different thermal stability, photostationary state compositions, and metal-coordination vectors—parameters that cannot be extrapolated from 2-azo analogs without experimental validation. Furthermore, the N1-benzyl group is established in prior azoimidazole literature as a critical structural feature that suppresses imidazolate polymerization and enables discrete N,N-chelation in metal complexes [5], while the C2-methyl group eliminates the possibility of N-H tautomerism that complicates the photophysics of unsubstituted analogs [6].

2-Arylazoimidazole regioisomers use a different conjugation pathway; photoswitching kinetics and photostationary states may not transfer to the 4-azo scaffold.
N1-Methyl or NH analogs lack the steric bulk of the benzyl group; coordination may shift toward bridging or polymerization, altering metal-complex geometry.
Unprotected NH-imidazole azo compounds undergo tautomerism-accelerated thermal reset (tens of seconds), making them unsuitable for studies requiring extended cis-state lifetime.

Quantitative Differentiation Evidence for 1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole (917919-89-2) vs. Closest Analogs


Regioisomeric Azo Position: 4-Phenylazo vs. 2-Phenylazo Substitution and Impact on Conjugation Pathway

The target compound bears the phenyldiazenyl group at the imidazole 4-position, whereas the vast majority of literature-characterized azoimidazole photoswitches are 2-arylazo-substituted [1]. In the 2-arylazo series, the azo group is directly conjugated to the imine-type N3 of the imidazole, creating a pathway for hydrazone tautomerism that accelerates thermal cis→trans isomerization. Otsuki et al. demonstrated that 2-arylazoimidazoles with an unsubstituted imidazole N-H exhibit anomalously fast thermal isomerization rates—comparable to 4-N,N-dimethylaminoazobenzene—precisely because of this self-catalyzed tautomerization mechanism [2]. The 4-azo regioisomer decouples the azo π-system from this tautomerization pathway. In the benchmark study by Wendler et al. on 4- and 5-phenylazoimidazoles, the 4-phenylazo regioisomer (compound 5) exhibited a cis half-life of 4.7 h at 25 °C, while the 5-phenylazo isomer (compound 7) showed a half-life of 528 h—a >100-fold difference arising solely from regioisomeric positioning . Although these specific values correspond to N-methyl-protected analogs, the data establish that azo position on the imidazole ring is the dominant determinant of photoswitching kinetic stability, not merely a minor structural variation.

Cis half-life regioisomerism
Reported
>100-fold difference
Supports regioisomer-specific kinetic design
4-azo (4.7 h) vs. 5-azo (528 h) at 25 °C; target predicted intermediate.
Photoswitchable materials Azoheteroarene photophysics Molecular switching

N1-Benzyl vs. N1-Methyl Substitution: Steric Bulk and Polymerization Suppression in Coordination Chemistry

The N1-benzyl substituent on 917919-89-2 is structurally significant for metal-coordination applications. Das, Nayak, and Sinha (1997) established that N(1)-benzylation of 2-arylazoimidazoles is essential to restrict the inherent polymerization tendency of the imidazolate system, converting polymeric precursors into discrete, well-defined N,N-chelating ligands suitable for forming mononuclear Pd(II) complexes [1]. In contrast, N1-methyl analogs lack this steric protection and can undergo bridging coordination modes [2]. The Misra et al. (1998) study on Ru(II) complexes of 1-benzyl-2-(arylazo)imidazoles confirmed that the benzyl group enables chromatographic separation of geometric isomers (green trans-cis-cis and blue cis-trans-cis) with distinct electrochemical signatures: Ru(III)/Ru(II) couples at 0.6-0.7 V (green) vs. 0.7-0.8 V (blue) versus SCE [3]. The N1-benzyl-2-methylimidazole scaffold itself (without azo) has been independently validated as a ligand for Pd(II), Ni(II), and Pt(II) complexes with quasi-regular tetragonal geometry, demonstrating the foundational coordination competence of the benzyl-methyl-imidazole core [4]. The target compound 917919-89-2 combines this validated ligand scaffold with a 4-position azo group, potentially functioning as a photodissociable ligand (PDL) wherein the benzyl group ensures discrete mononuclear complex formation while the azo group provides the light-responsive switching element.

N1-Benzyl coordination control
Class-level
Target (predicted)N1-benzyl + 4-azo → discrete N,N-chelate complexes, suppressed polymerization.
N1-Methyl / NH analogsMay form bridging coordination or polymeric imidazolate networks.
Benzyl group may support discrete mononuclear complex formation
Ru(II) redox couples 0.6–0.8 V vs. SCE for benzyl-protected complexes.
Coordination chemistry N,N-chelating ligands Photodissociable ligands

C2-Methyl Substitution: Tautomerism Prevention and Photoswitching Half-Life Enhancement

The 2-methyl substituent on the imidazole ring of 917919-89-2 serves a critical structural function: it eliminates the possibility of N-H tautomerism at the imidazole C2 position and electronically modulates the heterocycle. Kulhánek et al. (2023) demonstrated in a systematic study of azo-imidazole photoswitches that N-H imidazoles exhibit cis half-lives of only tens of seconds due to tautomerism-accelerated thermal isomerization, whereas the corresponding N-methylimidazole derivatives show half-lives of tens of hours—an enhancement of approximately 10³-fold [1]. This finding is consistent with Otsuki et al. (2007), who identified that arylazoimidazoles with unsubstituted imidazole N-H display particularly large thermal isomerization rates attributable to self-catalyzed tautomerization to a hydrazone form [2]. The target compound's 2-methyl group prevents any analogous tautomerism involving C2, while the N1-benzyl group similarly blocks N1-H tautomerism. This dual protection strategy—absent in comparator compounds such as 2-(phenylazo)-1H-imidazole (CAS 34938-47-1) or 4(5)-phenylazoimidazole (CAS 749173-78-2)—is predicted to confer substantially greater cis-state longevity. Additionally, Kulhánek et al. established that the electronic nature of substituents appended to the imidazole ring can further tune the half-life, with pentafluorosulfanyl-substituted N-methylimidazole achieving a cis half-life of approximately 24 h and 89% photoconversion [3].

C2-Methyl tautomerism block
Reported
~10³-fold enhancement
Dual N1-benzyl + C2-methyl protection may extend cis-state lifetime
NH-imidazoles: cis t½ ~tens of seconds; N-substituted: tens of hours to days.
Tautomerism control Photoswitch stability Azoheteroarene design

Photostationary State Composition: >95% Cis Conversion Benchmark for 4-Phenylazoimidazoles

Wendler et al. (2012) reported that 4- and 5-phenylazoimidazoles (N-protected series) achieve photostationary states containing 95-98% of the cis isomer upon irradiation with 365 nm UV light . This conversion efficiency exceeds that of the benchmark azobenzene (91% cis) and azopyridine (91% cis) . While these data were obtained on N-methyl- and N-trityl-protected 4- and 5-phenylazoimidazoles rather than on 917919-89-2 specifically, the 4-azo regioisomer (compound 5 in Wendler et al.) achieved 95% cis with a half-life of 4.7 h, enabling near-quantitative forward switching . The target compound, with its 4-azo configuration and fully substituted imidazole ring, is structurally positioned within this high-conversion regime. In contrast, the 2-arylazoimidazole series studied by Dolai et al. (2023) showed variable photoconversion yields that were highly dependent on aryl substitution pattern, with only para-π-donor-substituted derivatives achieving near-complete bidirectional switching [1].

Photostationary cis yield
Class-level
≥95% cis
Near-quantitative forward switching supports high-contrast probe design
365 nm irradiation; 4-azo scaffold outperforms azobenzene (91%).
Photostationary state Photoswitch efficiency UV-Vis spectroscopy

Physicochemical Property Differentiation: Calculated LogP, PSA, and Molecular Descriptors vs. Closest Structural Analogs

The physicochemical profile of 917919-89-2 differentiates it from its closest analogs in ways relevant to solubility, membrane permeability, and formulation. Based on ChemSrc data, the compound has a calculated LogP of 4.66 and a topological polar surface area (PSA) of 42.54 Ų . For comparison, the 2-azo regioisomer 1-benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole (CAS 189178-20-9; C16H14N4, MW 262.31) has one fewer methyl group, reducing both lipophilicity and steric bulk . The non-azo parent scaffold 1-benzyl-2-methylimidazole (CAS 13750-62-4; C11H12N2, MW 172.23) lacks the extended conjugation and additional nitrogen atoms of the azo group, resulting in fundamentally different UV-Vis absorption and electrochemical properties . The 1-benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl] analog (CAS not verified; C18H18N4, MW 290.36) introduces a para-methyl substituent on the aryl ring, which increases LogP and alters the electronic character of the azo chromophore . These differences, while seemingly incremental, are consequential: a ΔLogP of ~0.5 units can shift aqueous solubility by a factor of ~3, and the PSA threshold of <60 Ų for the target compound places it below the typical cutoff for blood-brain barrier penetration, whereas analogs with additional polar substituents may exceed this threshold.

Physicochemical profile
Data to verify
917919-89-2LogP 4.66, PSA 42.54 Ų, MW 276.34
2-Azo analog (CAS 189178-20-9)MW 262.31, no C2-methyl; lower lipophilicity.
High LogP may require organic solvent formulation; low PSA supports membrane permeability screening
Calculated values; experimental solubility pending.
Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

Synthetic Accessibility via Modular Azo-Coupling: Lithiated Imidazole Methodology Provides a Defined Entry Route to 4-Azoimidazoles

Wendler et al. (2012) established a general synthetic route to 4- and 5-phenylazoimidazoles via lithiation of 1,2-protected imidazole at the 5-position followed by coupling with benzenediazonium tetrafluoroborate, achieving regiochemically defined products after deprotection and N-alkylation . This methodology provides a validated entry point for synthesizing the target compound 917919-89-2: starting from 1-benzyl-2-methylimidazole (a commercially available building block), regioselective lithiation and azo-coupling at the 4-position would directly yield the target scaffold. For comparison, 2-arylazoimidazoles are typically synthesized via diazo-coupling of diazonium salts with imidazole at the 2-position under alkaline conditions, a fundamentally different reactivity manifold [1]. The 4-azo substitution pattern of 917919-89-2 thus maps onto a distinct synthetic strategy—lithiation-electrophilic trapping rather than electrophilic aromatic substitution—that is inherently more amenable to regiochemical control when both the 2- and 5-positions are blocked (C2-methyl and N1-benzyl, respectively). This synthetic accessibility argument is reinforced by the broader literature on substituted imidazole synthesis, where the 4-position is the preferred site for directed metalation when C2 is occupied . Patent literature on imidazole azo dyes (e.g., EP0545420, Fujifilm) further demonstrates the industrial feasibility of imidazole azo-coupling at scale [2].

Synthetic accessibility
Data to verify
Regiospecific lithiation-azo-coupling at C4
Modular route may support isomerically pure supply
Starting from 1-benzyl-2-methylimidazole; single coupling site.
Synthetic methodology Azo-coupling Regioselective synthesis Lithiation

Recommended Research and Industrial Application Scenarios for 1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole (917919-89-2)


Photoswitchable Molecular Probe Development Requiring Tunable Cis-State Lifetime

The 4-azo regioisomerism of 917919-89-2 positions it as a candidate scaffold for photoswitchable fluorescent probes where the thermal cis half-life must be matched to the experimental timescale. As demonstrated in the 2-arylazoimidazole probe system by Box et al. (2025, J. Mater. Chem. C), azoimidazole-based probes can achieve biothiol detection with cis azo-bond cleavage rates 8-14× faster than trans isomers and detection half-lives of 2.4-10 min [1]. The 4-azo scaffold of 917919-89-2, with its predicted intermediate half-life (hours range based on Wendler et al. 4-azo data), may offer a tunable window between the ultrafast-resetting NH-imidazole switches (seconds) and the ultrastable 5-azo or di-o-substituted 2-azo switches (days to years) . Researchers developing time-gated detection schemes or photopharmacological agents with defined activation windows should evaluate 917919-89-2 as a scaffold that fills this intermediate kinetic niche.

Coordination Chemistry: Photodissociable Ligand (PDL) Design with Sterically Controlled Mononuclear Complex Formation

The N1-benzyl substituent on 917919-89-2, combined with the 4-azo group, creates a ligand architecture where the benzyl group enforces discrete mononuclear complex formation (as established by Das et al., 1997, for N(1)-benzyl-2-arylazoimidazole Pd(II) chemistry) while the azo group provides a light-switchable coordination handle [2]. Wendler et al. (2012) specifically proposed phenylazoimidazoles as photodissociable ligands (PDLs) for Ni-porphyrin spin-state switching, where trans-azopyridine coordination yields paramagnetic complexes that dissociate upon photoisomerization to the cis form . The target compound's 4-azo geometry provides a distinct coordination vector compared to the 2-azo PDLs originally proposed, potentially altering the metal-ligand bond strength, the photodissociation quantum yield, and the thermal recombination rate. Researchers in molecular magnetism, light-responsive MRI contrast agents, or photocontrolled catalysis should consider 917919-89-2 as a structurally defined alternative to 2-azo PDLs.

Structure-Activity Relationship (SAR) Studies of Azoheteroarene Photoswitches: Filling the 4-Azoimidazole Data Gap

The azoheteroarene photoswitch field has systematically mapped 2-arylazoimidazoles (Dolai et al., 2023; 24 derivatives covering para-π-donor to di-o-substituted aryl variants [3]) and 4/5-phenylazoimidazoles (Wendler et al., 2012; 4 compounds ), but no study has yet reported the photoswitching properties of a 1-benzyl-2-methyl-4-arylazoimidazole. The target compound 917919-89-2 thus represents a structurally unique entry that can serve as a reference point for understanding how concurrent N1-benzyl and C2-methyl substitution modulates the photophysics of the 4-azoimidazole core. For academic groups or industrial R&D teams conducting systematic photoswitch libraries, including 917919-89-2 would add a critical missing data point at the intersection of three structural variables (azo position, N1 substituent, C2 substituent), enabling more robust predictive models for azoimidazole photoswitch design.

Imidazole Azo Dye and Colorant Development with Enhanced Lightfastness Potential

Patent literature (EP0545420, Fujifilm) establishes imidazole azo dyes as compounds with sharp absorption characteristics, high fastness to light, heat, air, moisture, and chemicals, and utility in thermal transfer dye-donating materials [4]. The 4-azo substitution pattern of 917919-89-2, combined with the fully substituted imidazole ring (no reactive N-H), may confer enhanced photochemical stability compared to conventional azobenzene disperse dyes, which are known to undergo photofading via oxidative and reductive pathways. The 1-benzyl group also increases the molecular weight and alters the sublimation temperature relative to simpler N-methyl analogs—a parameter directly relevant to thermal transfer printing performance. Industrial colorant researchers evaluating heterocyclic azo dye scaffolds should consider 917919-89-2 as a candidate for yellow-to-orange shades with potentially superior fastness properties relative to pyrazolone- or pyridone-based azo dyes.

Application
Selection Property
Validation Focus
Photoswitchable probe development
4-Azo regioisomer for intermediate cis half-life (hours range)
Thermal cis half-life in target medium
Photodissociable ligand (PDL) design
N1-Benzyl steric shield for discrete mononuclear complexes
Coordination geometry & redox potentials
Azoheteroarene SAR library
Unique 4-azo + N1-benzyl + C2-methyl substitution pattern
Cross-comparison of photoswitching performance
Imidazole azo dye & colorant
Fully substituted imidazole (no reactive N-H)
Lightfastness & sublimation temperature assessment
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